molecular formula C12H11N3O B11891654 3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole

3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole

Cat. No.: B11891654
M. Wt: 213.23 g/mol
InChI Key: FQVZFGLWZZXRKG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole is a heterocyclic compound that features a unique combination of isoxazole and pyrrolopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives.

    Introduction of the Isoxazole Ring: This step often involves the reaction of appropriate nitrile oxides with alkenes or alkynes to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced pyrrolopyridine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3,5-Dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It targets the fibroblast growth factor receptors, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition results in the induction of apoptosis and inhibition of cancer cell migration and invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of isoxazole and pyrrolopyridine moieties makes it a versatile scaffold for drug development.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)-1,2-oxazole

InChI

InChI=1S/C12H11N3O/c1-7-12(8(2)16-15-7)9-5-11-10(14-6-9)3-4-13-11/h3-6,13H,1-2H3

InChI Key

FQVZFGLWZZXRKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=CN3)N=C2

Origin of Product

United States

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